molecular formula C10H11NO2 B045721 (R)-5-phenylmorpholin-2-one CAS No. 121269-45-2

(R)-5-phenylmorpholin-2-one

Cat. No. B045721
CAS RN: 121269-45-2
M. Wt: 177.2 g/mol
InChI Key: CMYHFJFAHHKICH-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of (R)-5-phenylmorpholin-2-one and its derivatives involves several key strategies, including azide 1,3-dipolar cycloadditions and reactions leading to aziridines and triazoles. For instance, N-Propynoyl and N-Propenoyl (5R)-5-phenylmorpholin-2-one undergo cycloaddition with aromatic azides to yield mixtures of triazoles, and diastereoisomerically pure aziridines, respectively (Min-dong Chen, Yuansheng Gan, & L. Harwood, 2008). Additionally, the compound has been utilized in the synthesis of phosphonate derivatives, highlighting its flexibility in synthetic applications (G. Pandey, A. Gaikwad, & S. Gadre, 2012).

Molecular Structure Analysis

The molecular structure of (R)-5-phenylmorpholin-2-one and its derivatives has been extensively studied through techniques such as X-ray powder diffraction (XRPD) and spectroscopy. These analyses have provided valuable insights into the compound's crystal structure and solid-state configuration, contributing to a deeper understanding of its chemical behavior (Rachida Rahmani, Ahmed Djafri, et al., 2017).

Chemical Reactions and Properties

(R)-5-phenylmorpholin-2-one participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it undergoes Diels-Alder reactions, showcasing its ability to act as a dienophile or diene in these processes (D. Ager, N. Cooper, et al., 1996). The compound's reactivity with different reagents leads to the formation of novel structures and intermediates, useful in the synthesis of complex molecules.

Physical Properties Analysis

The physical properties of (R)-5-phenylmorpholin-2-one, such as solubility, melting point, and stability, are crucial for its handling and application in various synthetic routes. While specific studies focusing on these physical properties were not identified in this search, they are typically characterized using standard laboratory techniques and contribute to the compound's applicability in different synthetic contexts.

Chemical Properties Analysis

The chemical properties of (R)-5-phenylmorpholin-2-one, including its acidity, basicity, and reactivity towards various chemical reagents, underpin its versatility in organic synthesis. Its ability to participate in cycloaddition reactions, serve as a precursor for aziridine and triazole synthesis, and its role in Diels-Alder reactions highlight its chemical utility (Min-dong Chen, Yuansheng Gan, & L. Harwood, 2008).

Scientific Research Applications

  • Enantiocontrolled Synthesis of Bicyclic Proline Derivatives : This compound is used for the enantiocontrolled construction of bicyclic proline derivatives through one-pot generation and intramolecular trapping of chiral stabilized azomethine ylids (Harwood & Lilley, 1993).

  • Use with Alkyne Dipolarophiles : It is also employed in tandem generation and intramolecular trapping of chiral stabilized azomethine ylids with alkyne dipolarophiles (Harwood & Kitchen, 1993).

  • Chiral Auxiliary for Stereoselective Conjugate Additions : A derivative, (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, is effective as a chiral auxiliary for stereoselective conjugate additions, including the asymmetric synthesis of (α)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

  • Antimicrobial and Anticancer Properties : Certain synthetic derivatives show significant efficacy against both microbes and cancer cells (Farghaly et al., 2020).

  • Cycloaddition Reactions : N-Propynoyl (5R)-5-phenylmorpholin-2-one undergoes cycloaddition with aromatic azides to form triazoles and aziridines (Chen, Gan, & Harwood, 2008).

  • Diels-Alder Reactions : (5S)-5-Phenyl-3,4-dehydromorpholin-2-one is used in regio- and diastereocontrolled catalyzed Diels-Alder reactions (Ager et al., 1996).

  • Neuropathic Pain Treatment : A novel TRPV1 antagonist derived from this compound shows efficacy in reversing mechanical allodynia and thermal hyperalgesia in neuropathic pain models (Saku et al., 2012).

  • Potential Antibacterial Drug : A thiadiazolo-pyrimidine derivative of this compound is explored as a new antibacterial drug (Moradivalikboni et al., 2014).

  • Treatment Options in Obesity and Drug Dependence : 3-FPM, a phenylmorpholine, is investigated for potential treatments in obesity and drug dependence (McLaughlin et al., 2017).

  • Platelet Aggregation Inhibition : R-96544, a derivative, inhibits platelet aggregation induced by serotonin, showing more potency than other 5-HT(2A) receptor antagonists (Ogawa et al., 2002).

  • Antidepressant Activities : 2-Aryl-3-methyl-5-phenylmorpholine compounds exhibit antidepressant activities in mice (Xiao Xin, 2007).

  • Boronic Acid Mannich Reactions : Chiral iminium intermediates from (S)-5-phenylmorpholin-2-one undergo diastereoselective Mannich reactions (Harwood, Currie, Drew, & Luke, 1996).

properties

IUPAC Name

(5R)-5-phenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHFJFAHHKICH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456127
Record name (R)-5-phenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-phenylmorpholin-2-one

CAS RN

121269-45-2
Record name (R)-5-phenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (5R)-5-Phenylmorpholin-2-one react differently with azides compared to its N-propenoyl derivative?

A1: [, ] N-Propynoyl (5R)-5-phenylmorpholin-2-one exhibits non-regioselective cycloaddition reactions with aromatic azides, resulting in a mixture of triazole regioisomers. Conversely, the N-propenoyl derivative demonstrates diastereoselective cycloaddition with aromatic azides, yielding diastereomerically pure aziridines. This difference in reactivity is likely due to the presence of the alkene functionality in the N-propenoyl derivative, which allows for a [3+2] cycloaddition reaction to form the aziridine ring.

Q2: What is the crystal structure of N-propynoyl (5R)-5-phenylmorpholin-2-one?

A2: [] N-propynoyl (5R)-5-phenylmorpholin-2-one crystallizes in the monoclinic system, specifically in the P21 space group. The unit cell dimensions are a = 6.5367(4) Å, b = 7.4475(5) Å, c = 11.7459(7) Å, and β = 90.288(5)°. The unit cell volume is 571.8 ų, and it contains two molecules of the compound (Z = 2).

Q3: Can (5R)-5-Phenylmorpholin-2-one be used to synthesize other chiral compounds?

A3: [, ] Yes, the diastereoselective aziridine formation observed with the N-propenoyl derivative of (5R)-5-phenylmorpholin-2-one highlights its potential as a chiral building block in organic synthesis. Aziridines are versatile intermediates that can be further functionalized to generate a diverse array of chiral compounds.

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